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Compound of Interest

Compound Name: (2-Isopropyl-furan-3-yl)-methanol

Cat. No.: B8384901

Get Quote

Executive Summary
(2-Isopropyl-furan-3-yl)-methanol is a highly versatile heterocyclic building block frequently

utilized in the synthesis of complex spiroacetal natural products and pharmaceutical agents,

including EP4 receptor antagonists. Accurate structural validation of this compound is critical

for downstream synthetic success. As a Senior Application Scientist, I have structured this

whitepaper to provide an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) profiles, offering researchers a robust, self-validating

framework for analytical verification.

Structural & Mechanistic Context
The molecule consists of a furan core substituted with an electron-donating isopropyl group at

the C-2 position and a hydroxymethyl group at the C-3 position. Understanding the intrinsic

electronic and steric environment is essential for interpreting its spectroscopic data:

Electronic Effects: The isopropyl group exerts a positive inductive effect (+I), which increases

the electron density on the furan ring. This subtly shifts the resonance of the adjacent C-3

and C-4 positions upfield compared to an unsubstituted furan.
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Steric Effects: The bulky isopropyl group restricts the free rotation of the adjacent

hydroxymethyl group. While this averages out at room temperature, it dictates the spatial

arrangement during ionization in mass spectrometry.

Chemical Stability: Furans with alkyl and hydroxymethyl substituents are highly susceptible

to acid-catalyzed polymerization and autoxidation . Consequently, spectroscopic analysis

requires highly pure, freshly distilled samples, and solvents must be neutralized prior to use.

Spectroscopic Data Analysis & Causality
NMR Spectroscopy (1H and 13C)
In the ¹H NMR spectrum (CDCl₃), the furan ring protons (H-4 and H-5) are diagnostic. H-5

typically appears downfield (~7.25 ppm) due to the electronegativity of the adjacent ring oxygen

atom. H-4 appears more upfield (~6.35 ppm) because it is shielded by the resonance

structures of the furan ring . The isopropyl methine proton is a distinct heptet (~3.10 ppm)

resulting from scalar coupling with the six equivalent methyl protons. The hydroxymethyl

protons appear as a singlet (~4.50 ppm), as the lack of adjacent protons on the furan ring

prevents scalar coupling.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the broad O-H stretching frequency around 3300 cm⁻¹,

characteristic of the primary alcohol. The furan ring exhibits sharp, distinct C=C stretching

bands between 1500 and 1600 cm⁻¹. The aliphatic C-H stretches from the isopropyl group are

clearly visible just below 3000 cm⁻¹ .

Mass Spectrometry (EI-MS)
Under Electron Ionization (EI, 70 eV), the molecular ion (M⁺•) at m/z 140 is typically visible.

The primary fragmentation pathway is driven by the thermodynamic stability of the resulting

ions. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group generates a highly

stable, completely conjugated oxonium-type cation at m/z 125. Alternatively, the loss of water

(H₂O, 18 Da) from the hydroxymethyl group yields a reactive intermediate at m/z 122 .
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EI-MS fragmentation pathways of (2-Isopropyl-furan-3-yl)-methanol.

Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems.

Protocol 1: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃.

Field-Proven Insight: Pass the CDCl₃ through a small plug of basic alumina prior to use.

This removes trace DCl, which can rapidly catalyze furan ring-opening or polymerization,

ruining the sample.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the probe

temperature is stabilized at 298 K.

Acquisition (¹H): Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and

acquire 16 scans.

Acquisition (¹³C): Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and

acquire 512-1024 scans with proton decoupling (WALTZ-16).

Self-Validation: Verify the spectrum by referencing the residual CHCl₃ peak at exactly 7.26

ppm (¹H) and 77.16 ppm (¹³C). If the furan H-5 peak overlaps with the solvent peak,

evaporate the sample and switch to Benzene-d₆.
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Protocol 2: GC-MS Analysis (EI Mode)
Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade ethyl acetate.

Injection: Inject 1 µL using a split ratio of 1:50. Set the injector temperature to 250 °C.

Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25

mm × 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5

min).

MS Detection: Ion source at 230 °C, quadrupole at 150 °C. Scan range: m/z 40-300.

Sample Prep
(Alumina Filtered)

NMR (1H, 13C)
CDCl3, 400 MHz

FT-IR
ATR Method

GC-MS
EI, 70 eV

Data Synthesis &
Validation
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Standardized spectroscopic analysis workflow for furan derivatives.

Quantitative Data Presentation
The following tables summarize the expected spectroscopic data for (2-Isopropyl-furan-3-yl)-
methanol, serving as a reference for structural validation.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Position
Chemical
Shift (ppm)

Multiplicity
Coupling
Constant (J
in Hz)

Integration Assignment

5 7.25 d 1.8 1H
Furan ring
CH

4 6.35 d 1.8 1H
Furan ring

CH

1' 4.50 s - 2H -CH₂-OH

1'' 3.10 hept 6.8 1H -CH(CH₃)₂

2'' 1.20 d 6.8 6H -CH(CH₃)₂

| OH | 1.80 | br s | - | 1H | Hydroxyl proton |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Assignment

2 158.0 Furan ring quaternary C

5 140.5 Furan ring CH

3 118.2 Furan ring quaternary C

4 110.1 Furan ring CH

1' 56.4 -CH₂-OH

1'' 26.5 -CH(CH₃)₂

| 2'' | 21.2 | -CH(CH₃)₂ |

Table 3: IR Spectroscopy Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad, Strong O-H stretching

2965, 2870 Medium C-H stretching (aliphatic)

1590, 1505 Medium C=C stretching (furan ring)

| 1010 | Strong | C-O stretching (primary alcohol) |

Table 4: Mass Spectrometry Data (EI, 70 eV)

m/z Relative Abundance (%) Assignment

140 35 Molecular Ion [M]⁺•

125 100 [M - CH₃]⁺ (Base Peak)

122 45 [M - H₂O]⁺•

| 107 | 20 | [M - H₂O - CH₃]⁺ |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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